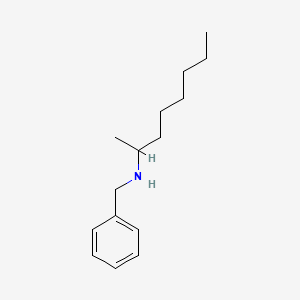

Benzyl(octan-2-yl)amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Benzyl(octan-2-yl)amine can be synthesized through several methods. One common approach involves the alkylation of benzylamine with an appropriate alkyl halide, such as 1-bromooctane, under basic conditions . The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product.

Another method involves the reduction of nitriles or amides to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . This approach can be used to convert benzyl cyanide or benzylamide derivatives into this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer . Catalytic hydrogenation processes can also be employed, utilizing supported metal catalysts such as palladium or platinum on carbon to achieve high yields and selectivity.

化学反应分析

Types of Reactions

Benzyl(octan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) in acidic or basic media.

Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation with palladium or platinum catalysts.

Major Products Formed

Oxidation: Imines, nitriles, or carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Substituted amines or amides.

科学研究应用

Chemical Synthesis

Benzyl(octan-2-yl)amine serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various synthetic routes:

- Alkylation Reactions : The compound can be synthesized via the alkylation of benzylamine with alkyl halides, such as 1-bromooctane, under basic conditions. This method allows for the introduction of octan-2-yl groups into the benzylamine structure.

- Reduction Processes : Another synthesis route involves the reduction of nitriles or amides to amines using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Biological Applications

The amine functionality of this compound makes it relevant in biological research:

- Enzyme Inhibition Studies : The compound can be employed to study enzyme inhibition due to its ability to form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially leading to inhibition or activation of enzymatic activity.

- Receptor Binding Studies : Its structural properties allow it to interact with various receptors, making it a candidate for investigating receptor binding dynamics and pharmacological effects.

Industrial Applications

In industrial contexts, this compound is utilized for:

- Production of Specialty Chemicals : It acts as an intermediate in the synthesis of specialty chemicals, surfactants, and agrochemicals.

- Pharmaceutical Manufacturing : The compound is significant in pharmaceutical applications, where it may serve as an intermediate in drug synthesis.

Case Study 1: Asymmetric Synthesis of Diamines

Research has highlighted the utility of this compound in asymmetric synthesis processes. For instance, vicinal diamines derived from such compounds have shown potential in medicinal chemistry and coordination chemistry . The study demonstrated how structural modifications could lead to enhanced biological activity.

Case Study 2: Structure-Activity Relationship Studies

In a study focusing on structure-activity relationships, derivatives of this compound were examined for their binding affinities to specific receptors. The findings indicated that variations in substituents significantly influenced the biological activity, underscoring the importance of this compound in drug design .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Building block for organic synthesis | Utilized in alkylation and reduction reactions |

| Biological Research | Enzyme inhibition and receptor binding studies | Forms interactions with enzymes and receptors |

| Industrial Use | Intermediate in specialty chemicals and pharmaceuticals | Important for agrochemical production |

| Medicinal Chemistry | Asymmetric synthesis of diamines | Enhances biological activity through structural modifications |

作用机制

The mechanism of action of benzyl(octan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity . Additionally, the benzyl group can engage in hydrophobic interactions with receptor binding sites, modulating receptor function and signal transduction pathways .

相似化合物的比较

Similar Compounds

Benzylamine: A simpler analogue with a benzyl group attached to an amine.

Octylamine: Contains an octyl group attached to an amine but lacks the benzyl moiety.

N-Benzyl-N-methylamine: Similar structure but with a methyl group instead of the octan-2-yl group.

Uniqueness

Benzyl(octan-2-yl)amine is unique due to the presence of both a benzyl and an octan-2-yl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for specific biological interactions . This combination of structural features makes it a valuable compound for various applications in research and industry.

生物活性

Benzyl(octan-2-yl)amine, with the CAS number 149243-90-3, is an organic compound that has garnered interest due to its potential biological activities. This compound features a benzyl group attached to an octan-2-yl amine structure, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Weight | 233.36 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | 4.5 (indicative of lipophilicity) |

The lipophilicity of this compound suggests it may readily cross biological membranes, which is a desirable property for drug candidates.

This compound's biological activity is largely attributed to its ability to interact with various receptors and enzymes. Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems. For instance, amines can function as ligands for adrenergic and dopaminergic receptors, potentially influencing mood and cognitive functions.

Antioxidant and Anti-inflammatory Activities

Recent studies have highlighted the antioxidant properties of related compounds in the benzylamine class. For example, N-benzyl derivatives have shown significant inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes. The IC50 values for these compounds often fall below 10 μM, indicating potent activity against oxidative stress and inflammation .

Case Studies

- Antioxidant Activity : A study evaluated various N-benzyl derivatives for their antioxidant capacity using in vitro assays. Compounds were tested for their ability to scavenge free radicals and inhibit lipid peroxidation, showing promising results that suggest this compound may possess similar activities .

- Neuropharmacological Effects : Research into similar amine compounds has revealed their potential as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs). This suggests that this compound could influence neurotransmission, potentially offering therapeutic benefits in cognitive disorders .

- Antidepressant Potential : Investigations into metal-catalyzed reactions for synthesizing antidepressants have identified benzylamines as key intermediates. The structural features of this compound may contribute to its efficacy as an antidepressant through modulation of serotonin pathways .

属性

IUPAC Name |

N-benzyloctan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-3-4-5-7-10-14(2)16-13-15-11-8-6-9-12-15/h6,8-9,11-12,14,16H,3-5,7,10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZBDKMLKMMQES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)NCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。